Tetrahydrofurfuryl bromide (CAS 1192-30-9) is a fully saturated cyclic ether bearing a highly reactive bromomethyl group, functioning as a premier electrophilic building block in organic synthesis. It is primarily procured as a stable, distillable liquid (boiling point 169–171 °C at atmospheric pressure; 69–70 °C at 22 mmHg) for use in O-alkylation, N-alkylation, and the preparation of functionalized organometallic reagents. Unlike its highly unstable aromatic counterparts, the saturated tetrahydrofuran ring imparts excellent chemical stability under standard storage conditions, while the primary bromide ensures rapid and predictable SN2 reactivity. This combination of structural stability and leaving-group efficiency makes it a critical raw material for synthesizing pharmaceuticals, agrochemicals, and specialty ethers where the tetrahydrofurfuryl moiety must be introduced efficiently. [1]
Substituting tetrahydrofurfuryl bromide with cheaper alternatives like tetrahydrofurfuryl chloride (THFC) or the precursor tetrahydrofurfuryl alcohol (THFA) often leads to significant process inefficiencies. THFC is notably inert toward many standard nucleophiles, requiring harsh conditions that promote competing elimination reactions to yield unwanted 2-methylenetetrahydrofuran byproducts rather than the desired substitution product. Conversely, attempting to use THFA directly necessitates in situ activation (e.g., mesylation or tosylation), which introduces additional reagents, increases waste streams, and complicates downstream purification. Furthermore, substituting with the aromatic analog, furfuryl bromide, is practically unfeasible for most scalable workflows due to its extreme instability and rapid spontaneous polymerization at room temperature. Procuring THFB directly circumvents these issues, offering a reliable, one-step alkylating agent with high atom economy. [1]
In comparative etherification studies, such as the synthesis of bis(tetrahydrofurfuryl) ether (BTHFE), the choice of halide significantly impacts reaction viability. Tetrahydrofurfuryl chloride reacts very slowly and only to a slight extent, suffering from competing elimination that produces 2-methylenetetrahydrofuran. In contrast, tetrahydrofurfuryl bromide undergoes efficient nucleophilic substitution with sodium tetrahydrofurfurylate, providing the desired alkylated products without requiring extreme thermal forcing that degrades the substrate. [1]
| Evidence Dimension | Nucleophilic substitution efficiency |
| Target Compound Data | Efficient SN2 displacement yielding stable ether products |
| Comparator Or Baseline | THFC (slight reaction, major byproduct 2-methylenetetrahydrofuran) |
| Quantified Difference | Suppression of elimination pathways and successful product formation |
| Conditions | Base-mediated etherification reactions |
Procuring the bromide over the chloride prevents costly yield losses and complex purification steps caused by unreactive starting materials and elimination byproducts.
While furfuryl bromide (the unsaturated aromatic analog) is highly unstable and prone to rapid, exothermic polymerization at room temperature, tetrahydrofurfuryl bromide benefits from a fully saturated ring structure. THFB can be purified via vacuum distillation (69–70 °C at 22 mmHg) and, when properly fractionated, remains stable and colorless for months under standard cool, dry storage conditions. [1]
| Evidence Dimension | Ambient storage stability |
| Target Compound Data | Stable distillable liquid (>2 months shelf-life when pure) |
| Comparator Or Baseline | Furfuryl bromide (rapid spontaneous polymerization) |
| Quantified Difference | Months of shelf-life vs. immediate degradation |
| Conditions | Standard laboratory storage (cool, dry, inert atmosphere) |
Ensures reliable inventory management and reproducible batch-to-batch synthesis without the risk of spontaneous reagent degradation.
Direct utilization of THFB for amine or phenol alkylation eliminates the need for prior activation of tetrahydrofurfuryl alcohol (THFA). For example, in the synthesis of TGR5 agonists, THFB successfully alkylated dihydropyridone precursors in the presence of cesium carbonate at 60 °C, avoiding the multi-step tosylation or mesylation sequences required if starting from THFA. [1]
| Evidence Dimension | Synthetic step count for alkylation |
| Target Compound Data | 1-step direct alkylation |
| Comparator Or Baseline | THFA (requires 2 steps: activation then substitution) |
| Quantified Difference | Elimination of 1 synthetic step and associated activation reagents |
| Conditions | Base-mediated N/O-alkylation (e.g., Cs2CO3, DMF, 60 °C) |
Reduces raw material costs, solvent waste, and cycle times in industrial manufacturing by enabling direct, one-step functionalization.
Ideal for introducing the tetrahydrofurfuryl pharmacophore via N-alkylation or O-alkylation in drug discovery (e.g., TGR5 agonists). The bromide's high reactivity ensures complete conversion under mild basic conditions, avoiding the multi-step activation required by the alcohol precursor. [1]
The preferred alkylating agent for synthesizing complex bis(tetrahydrofurfuryl) ethers or related protecting groups. Utilizing THFB avoids the severe elimination byproducts (such as 2-methylenetetrahydrofuran) that commonly plague reactions attempting to use the cheaper chloride analog. [2]
Used as a reliable precursor for generating organometallic intermediates that undergo controlled ring-opening to form valuable pent-4-en-1-ol derivatives, benefiting from the stable and highly reactive C-Br bond compared to less reactive halides.
Irritant